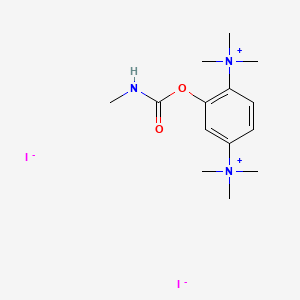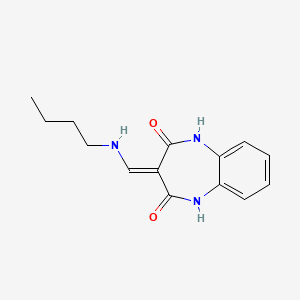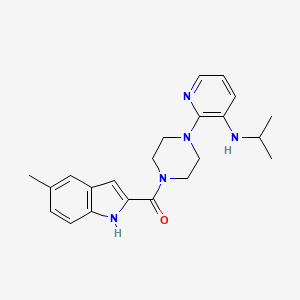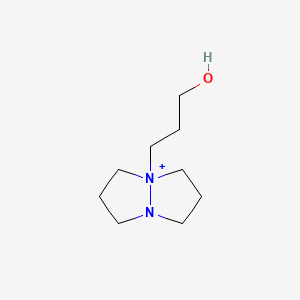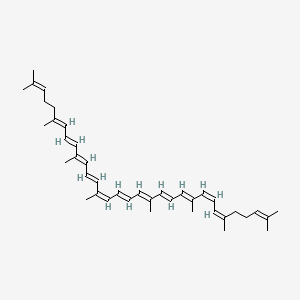
1,1-Diethylaziridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethylaziridinium is an organic compound with the molecular formula C6H14N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
The synthesis of 1,1-Diethylaziridinium typically involves the reaction of diethylamine with ethylene oxide. This reaction proceeds under basic conditions, often using a strong base such as sodium hydroxide to facilitate the formation of the aziridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1-Diethylaziridinium undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,1-Diethylaziridinium has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: The compound’s ability to form stable aziridinium ions makes it useful in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Material Science: Its unique chemical properties are exploited in the development of new materials with specific functionalities, such as chelation and materials templating.
Wirkmechanismus
The mechanism of action of 1,1-Diethylaziridinium primarily involves the formation of aziridinium ions, which are highly reactive intermediates. These ions can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved in these reactions are largely determined by the nature of the nucleophile and the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,1-Diethylaziridinium can be compared with other aziridines such as:
Aziridine: The simplest aziridine, which lacks the ethyl substituents. It is less sterically hindered and more reactive in ring-opening reactions.
1,2-Dimethylaziridine: Similar to this compound but with methyl groups instead of ethyl groups. It exhibits different reactivity due to the smaller size of the substituents.
Azetidine: A four-membered nitrogen-containing ring, which is less strained and thus less reactive than aziridines.
This compound is unique due to its specific substituents, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
18899-07-5 |
|---|---|
Molekularformel |
C6H14N+ |
Molekulargewicht |
100.18 g/mol |
IUPAC-Name |
1,1-diethylaziridin-1-ium |
InChI |
InChI=1S/C6H14N/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3/q+1 |
InChI-Schlüssel |
JHCUCRUEVWJSDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1(CC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
